molecular formula C22H20N2O8 B4099806 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B4099806
M. Wt: 440.4 g/mol
InChI Key: LBXCRNHKUYLZRG-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione” features a pyrrolidine-2,3-dione core substituted with three distinct groups:

  • Furan-2-yl(hydroxy)methylidene: A hydroxymethylidene moiety fused to a furan ring, contributing electron-rich aromaticity.
  • 3,4,5-Trimethoxyphenyl: A phenyl group with methoxy substituents, known to improve lipophilicity and receptor binding .

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O8/c1-11-8-16(23-32-11)24-18(12-9-14(28-2)21(30-4)15(10-12)29-3)17(20(26)22(24)27)19(25)13-6-5-7-31-13/h5-10,18,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXCRNHKUYLZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include furan derivatives, oxazole derivatives, and pyrrolidine-2,3-dione. The synthetic route may involve:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the oxazole ring: This step may involve the cyclization of amino alcohols with carboxylic acids or their derivatives.

    Coupling reactions: The furan and oxazole rings are then coupled with the pyrrolidine-2,3-dione core through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may yield oxazolidines.

Scientific Research Applications

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidinone Cores

Pyrrolidinone Derivatives as MetAP2 Inhibitors

Patent literature describes pyrrolidinone derivatives with substituted aryl groups as MetAP2 (methionine aminopeptidase-2) inhibitors. For example, compounds bearing 3,4,5-trimethoxyphenyl groups exhibit enhanced binding affinity due to hydrophobic interactions with the enzyme’s active site . While the target compound shares the trimethoxyphenyl motif, its oxazole and furan substituents may alter solubility and selectivity compared to sulfonamide- or thiazole-containing analogs .

Formyl Peptide Receptor (FPR2) Agonists

Bristol-Myers Squibb’s patented pyrrolidinone derivatives act as FPR2 agonists, leveraging aryl and heterocyclic substituents for receptor activation . The target compound’s oxazole and furan groups could modulate agonist efficacy, as oxazole’s polarity may influence membrane permeability compared to bulkier substituents in patented molecules .

Functional Analogues with Heterocyclic Substituents

Thiazole vs. Oxazole-Containing Derivatives

Thiazole-containing pyrrolidinones demonstrate notable antibacterial activity, attributed to sulfur’s electronegativity enhancing interactions with bacterial enzymes .

Trimethoxyphenyl-Containing Imines

Schiff bases incorporating 3,4,5-trimethoxyphenyl groups, such as 1-(Pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)methanimine, exhibit anticancer activity via tubulin inhibition . The target compound’s trimethoxyphenyl group may confer similar binding properties, though its pyrrolidinone core and additional substituents likely alter pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Property Target Compound Thiazole Analogues Trimethoxyphenyl Imines
LogP Estimated 2.8 (moderate) ~3.2 (higher due to sulfur) ~2.5 (polar imine linkage)
Solubility (mg/mL) 0.15 (aqueous, predicted) 0.08 0.20
Bioactivity Hypothesized antimicrobial Antibacterial (MIC: 4–16 µg/mL) Anticancer (IC50: 1–10 µM)

Key Observations :

  • The trimethoxyphenyl group enhances binding to hydrophobic pockets but reduces aqueous solubility.
  • Oxazole’s polarity may improve bioavailability over thiazole analogs, albeit at the cost of reduced membrane penetration .

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups including a furan ring, an oxazole moiety, and a pyrrolidine core. This structural diversity suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on available research data, including its synthesis, mechanisms of action, and therapeutic potential.

Structure and Properties

The molecular formula of the compound indicates the presence of several functional groups that can influence its reactivity and biological interactions. The furan ring and oxazole group are known for their roles in various biological processes.

Key Structural Features:

  • Furan Ring: Known for its reactivity in biological systems.
  • Oxazole Moiety: Associated with antimicrobial and anticancer activities.
  • Pyrrolidine Core: Implicated in various pharmacological activities.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines. Computational models suggest that this compound may interact with multiple targets involved in cancer progression.

Case Study:
In a study assessing the cytotoxic effects of related compounds on leukemia cell lines, certain derivatives exhibited moderate to high activity, suggesting that modifications to the pyrrolidine structure can enhance efficacy against specific cancer types .

Antimicrobial Properties

The presence of the oxazole moiety is linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens. Predictive models suggest that this compound may also possess significant antimicrobial properties due to its unique functional groups.

Research Findings:
A study indicated that related furan derivatives exhibited strong antibacterial effects against Gram-positive bacteria . The potential for this compound to display similar activity warrants further investigation.

Anti-inflammatory Effects

Compounds containing furan and oxazole rings have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Evidence:
In vitro studies have shown that certain furan derivatives can significantly reduce inflammation markers in cultured cells. This suggests that this compound may similarly modulate inflammatory responses.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The furan and oxazole rings may interact with key enzymes involved in disease pathways.
  • Receptor Modulation: The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Nucleophilic Reactions: The hydroxy group on the furan ring can participate in nucleophilic substitution reactions, enhancing its reactivity within biological systems.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInteraction with cancer cell targets
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory mediators

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.